

Comparative Cross-Reactivity Analysis of 5-(piperazin-1-yl)benzofuran-2-carboxamide

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Compound of Interest

Compound Name: 5-(Piperazin-1-yl)benzofuran-2-carboxamide

Cat. No.: B143904

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity profile of **5-(piperazin-1-yl)benzofuran-2-carboxamide**. Due to the limited publicly available experimental data on this specific molecule, this analysis leverages data from the structurally related and well-characterized drug, Vilazodone, for which **5-(piperazin-1-yl)benzofuran-2-carboxamide** serves as a key intermediate. This guide is intended to inform the design of comprehensive cross-reactivity studies.

Introduction

5-(piperazin-1-yl)benzofuran-2-carboxamide is a heterocyclic compound incorporating a benzofuran, a piperazine, and a carboxamide moiety. Such scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of biological targets. The piperazine ring, in particular, is a common feature in many centrally acting agents. Understanding the potential for off-target interactions is critical for the development of safe and effective therapeutics.

Inferred Primary Targets and Potential Cross-Reactivity

Based on the pharmacological profile of Vilazodone, **5-(piperazin-1-yl)benzofuran-2-carboxamide** is predicted to exhibit high affinity for the serotonin transporter (SERT) and the

serotonin 1A (5-HT1A) receptor. Vilazodone is a potent selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Notably, Vilazodone displays minimal to no significant binding affinity for other serotonin receptors, as well as adrenergic, histaminergic, and cholinergic receptors, suggesting a favorable selectivity profile that may be shared by its benzofuran-carboxamide core.[\[2\]](#)

However, the broader benzofuran and piperazine chemical classes have been associated with a wider range of biological activities, including interactions with other G-protein coupled receptors (GPCRs) and kinases. Therefore, a comprehensive cross-reactivity assessment is warranted.

Data Presentation: Comparative Binding Affinity Profile

The following table summarizes the known binding affinities for Vilazodone, which can be used as a surrogate to guide the initial cross-reactivity studies for **5-(piperazin-1-yl)benzofuran-2-carboxamide**.

Target	Compound	Binding Affinity (Ki, nM)	Functional Activity	Reference
Primary Targets				
Serotonin Transporter (SERT)	Vilazodone	0.1 - 0.2	Inhibitor	[2][3][4]
5-HT1A Receptor	Vilazodone	0.3 - 2.1	Partial Agonist	[2][3][4][5]
Potential Off- Targets (for screening)				
Norepinephrine Transporter (NET)				
Dopamine Transporter (DAT)	Vilazodone	56	-	[3][5]
5-HT2A Receptor	Benzofuran Derivatives	µM range	Partial Agonist	[6][7]
5-HT2B Receptor	Benzofuran Derivatives	-	Agonist	[6][7]
Histamine H3 Receptor	Benzofuran- piperazine Derivatives	-	Antagonist	
Histamine H4 Receptor	Benzofuran- piperazine Derivatives	Moderate Affinity	Antagonist	
Adrenergic Receptors (α1, α2, β)	Vilazodone	No significant binding	-	[2]
Cholinergic Receptors	Vilazodone	No significant binding	-	[2]

(Muscarinic)

Cyclin- Dependent Kinase 2 (CDK2)	Benzofuran- piperazine Derivatives	-	Inhibitor
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Experimental Protocols

To experimentally determine the cross-reactivity profile of **5-(piperazin-1-yl)benzofuran-2-carboxamide**, the following methodologies are recommended.

Radioligand Binding Assays for GPCRs and Transporters

This protocol is a generalized method for assessing the binding affinity of a test compound to a panel of GPCRs and monoamine transporters.

1. Membrane Preparation:

- Cell lines overexpressing the target receptor or transporter (e.g., HEK293 cells) are cultured and harvested.
- Cells are lysed by homogenization in a hypotonic buffer.
- The cell lysate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer, and the total protein concentration is determined.

2. Competitive Binding Assay:

- The assay is performed in a 96-well plate format.
- Each well contains:
 - A fixed concentration of a specific radioligand for the target receptor/transporter.

- A range of concentrations of the test compound (**5-(piperazin-1-yl)benzofuran-2-carboxamide**).
- The prepared cell membranes.
- The plate is incubated to allow the binding to reach equilibrium.
- The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat.
- The radioactivity retained on the filter is quantified using a scintillation counter.

3. Data Analysis:

- The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a test compound against a panel of protein kinases.

1. Assay Principle:

- The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity can be quantified using various detection methods, such as ADP-Glo™, HTRF®, or AlphaScreen®.

2. Assay Procedure (using ADP-Glo™ as an example):

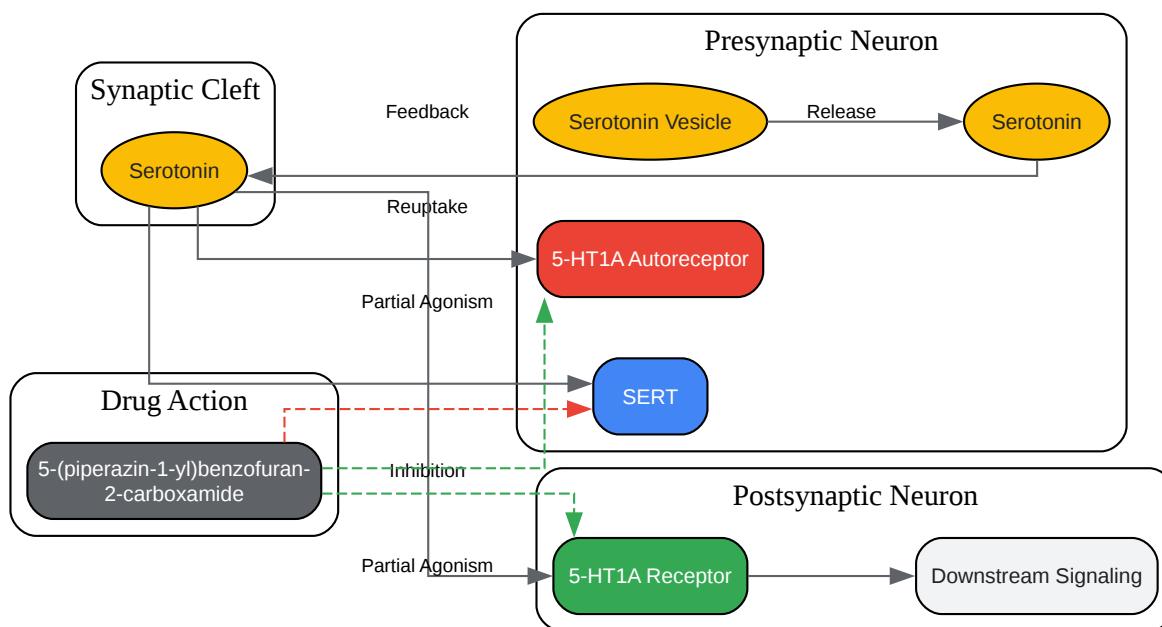
- The assay is performed in a 96-well or 384-well plate.
- Each well contains:

- The specific kinase.
- The kinase-specific substrate.
- ATP.
- A range of concentrations of the test compound.
- The reaction is initiated by the addition of ATP and incubated at room temperature.
- After incubation, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
- The luminescence is measured using a plate reader.

3. Data Analysis:

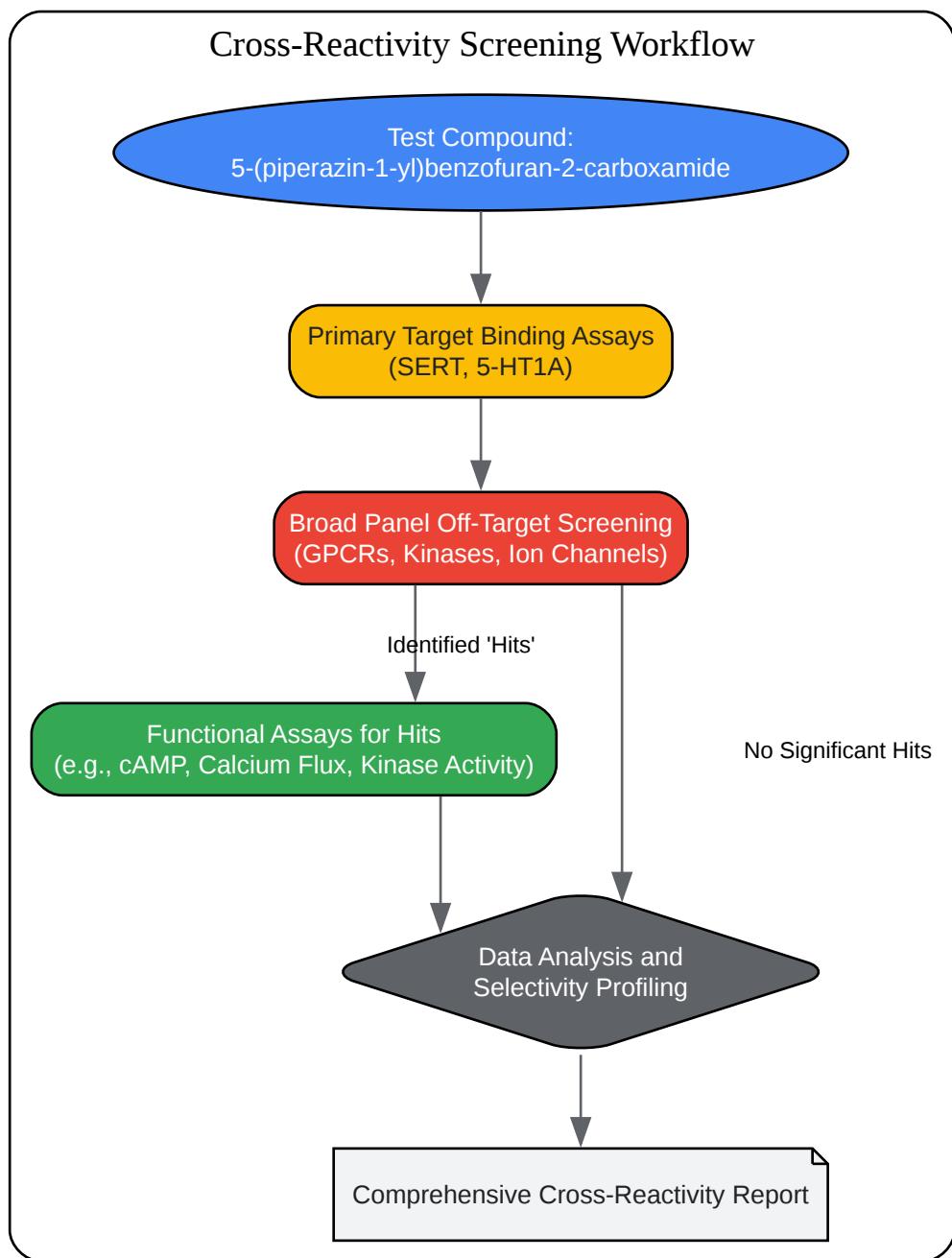
- The luminescence signal is inversely proportional to the kinase activity.
- The data are plotted as the percentage of inhibition versus the log of the test compound concentration.
- The IC₅₀ value is determined using non-linear regression analysis.

Mandatory Visualizations



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Caption: Inferred signaling pathway of **5-(piperazin-1-yl)benzofuran-2-carboxamide**.



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Caption: Experimental workflow for cross-reactivity profiling.

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